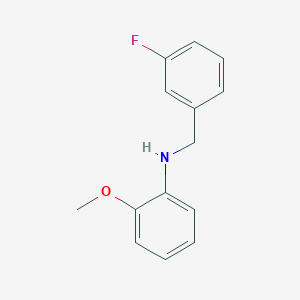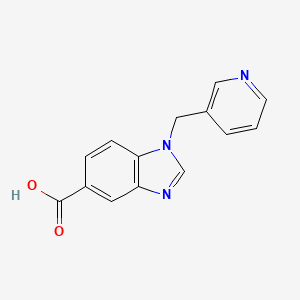
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, etc.), and the steps of the reaction .Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. These properties may include melting point, boiling point, solubility, density, refractive index, and specific rotation .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: FGFR Inhibitors
This compound is structurally related to pyridine derivatives, which are known to be significant in the design of fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are crucial in the development of various types of tumors, and their inhibition is a promising strategy for cancer therapy. Derivatives of this compound could potentially be synthesized to develop novel FGFR inhibitors with potent activities against different cancer cell lines.
Agrochemistry: Pesticide Development
The pyridine moiety within this compound is a common feature in many agrochemicals . Research into the synthesis of imidazo[1,5-a]pyridines, which share a similar structure, has led to the development of a large number of pesticides. Therefore, derivatives of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid could be explored for their potential use in creating new, more effective pesticides.
Biochemistry: Enzyme Inhibition
In biochemistry, the benzimidazole core is often associated with enzyme inhibition . This compound could be used as a starting point for synthesizing novel inhibitors that target specific enzymes involved in disease pathways, offering a route to new therapeutic agents.
Material Science: Organic Electronics
Compounds with pyridine and benzimidazole structures have been investigated for their electronic properties . Derivatives of this compound could be utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) or organic photovoltaics (OPVs).
Environmental Science: Pollutant Removal
The pyridine component of this compound is structurally similar to molecules used in environmental applications, such as the removal of pollutants from water . Research could explore the potential of this compound’s derivatives in environmental cleanup efforts, particularly in the adsorption and breakdown of toxic substances.
Analytical Chemistry: Chromatography
In analytical chemistry, benzimidazole derivatives are often used as stationary phases in chromatography due to their ability to interact with a wide range of substances . This compound could be modified to create new chromatographic materials that offer improved separation and detection of complex mixtures.
Pharmaceutical Chemistry: Drug Design
The benzimidazole ring system is prevalent in pharmaceuticals due to its bioactivity . This compound could serve as a scaffold for the design of new drugs, with potential applications in treating a variety of conditions, from inflammation to infectious diseases.
Synthetic Chemistry: Heterocyclic Compound Synthesis
Finally, this compound’s structure is conducive to the synthesis of a variety of heterocyclic compounds . These compounds are essential in the development of new chemicals with diverse biological activities, making this an important area of research for synthetic chemists.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJSXYOJDBICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



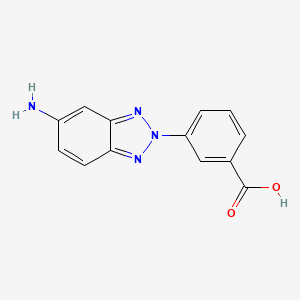

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)

![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
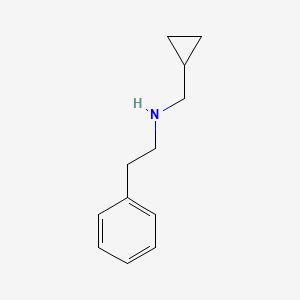
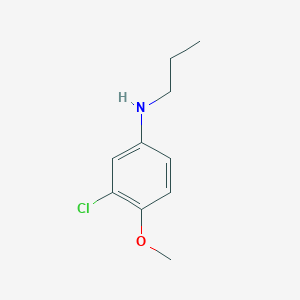
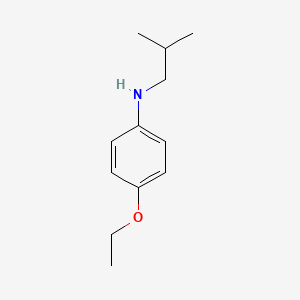
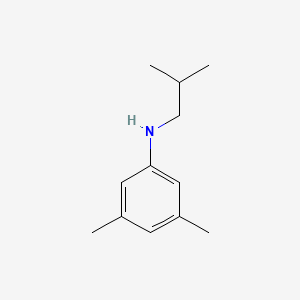
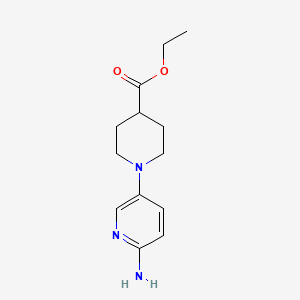
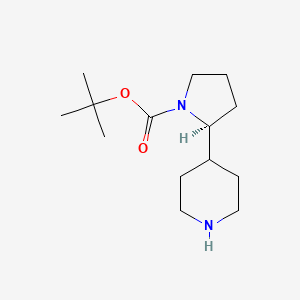
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
